APNamine

Description

Contextualization within Amine and Bioconjugation Chemistry

Amines are fundamental functional groups in organic chemistry and play pervasive roles in biological systems. They serve as key building blocks in the synthesis of a vast array of molecules, including pharmaceuticals, agrochemicals, and natural products. smolecule.com The presence of a primary amine group in 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide provides a reactive handle for conjugation reactions, such as amide coupling, alkylation, or reaction with activated esters.

The 3-arylpropiolonitrile (APN) group represents a more recently explored functionality in bioconjugation chemistry. This group is recognized for its exquisite chemoselectivity, particularly its ability to react specifically and irreversibly with cysteine residues in biomolecules. guidechem.com, dcchemicals.com, dcchemicals.com, axispharm.com This reaction typically results in the formation of stable thioether linkages, offering an advantage over other thiol-reactive groups like maleimides, which can sometimes undergo retro-Michael reactions or other side processes leading to less stable conjugates. guidechem.com, dcchemicals.com, dcchemicals.com The specific reaction between the nitrile group of the APN moiety and the thiol group of cysteine is attributed to the strong nucleophilicity of the thiol, which preferentially attacks the electrophilic site on the nitrile. axispharm.com The kinetics and selectivity of this reaction are often superior compared to reactions with other amino acid residues. axispharm.com

As a heterobifunctional linker, 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide allows for the selective attachment of two different molecules. One molecule can be conjugated via the amine group, while another molecule (specifically, a molecule containing a free thiol, such as a protein or peptide with a cysteine residue) can be conjugated via the APN group. This dual reactivity makes it a valuable tool for creating complex molecular architectures and conjugates.

Overview of Research Significance and Potential Applications

The research significance of 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide lies primarily in its utility as a precise bioconjugation reagent. Its ability to form stable and specific links with cysteine thiols is a powerful tool in chemical biology and therapeutic development. axispharm.com

Potential applications stemming from its properties as a heterobifunctional linker with cysteine selectivity include:

Site-Specific Labeling: Due to the relatively rare occurrence of cysteine residues in many proteins and their unique reactivity, the APN linker allows for site-specific labeling of proteins. This is particularly useful in generating conjugates for imaging or therapeutic purposes where the precise location of the attached molecule is critical for function or analysis. axispharm.com

Development of Antibody-Drug Conjugates (ADCs): While not explicitly detailed for this specific compound in all searches, linkers with cysteine reactivity are commonly employed in the development of ADCs, where a cytotoxic drug is conjugated to an antibody via reactive amino acid residues. The stability of the linker-payload conjugate is crucial for the efficacy and safety of ADCs. The superior stability of APN-cysteine conjugates in aqueous media, human plasma, and living cells suggests promise for such applications. guidechem.com

Organic Synthesis: Beyond bioconjugation, the compound can serve as a versatile building block for the synthesis of more complex organic molecules, including potential pharmaceutical intermediates. smolecule.com,

The superior stability of the conjugates formed through the APN-cysteine reaction in various biological media highlights its potential for applications requiring robust and stable linkages. guidechem.com

Chemical Properties of 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide

| Property | Value | Source |

| CAS Number | 1539292-61-9 | smolecule.com, guidechem.com |

| PubChem CID | 117780283 | guidechem.com, guidechem.com |

| Molecular Formula | C₁₃H₁₃N₃O | smolecule.com, guidechem.com |

| Molecular Weight | 227.26/227.27 | smolecule.com, guidechem.com |

| Exact Mass | 227.1059 | smolecule.com, guidechem.com |

| Solubility | Soluble in DMSO | smolecule.com |

| XLogP3 | 0.8 or 1.47 | guidechem.com, guidechem.com |

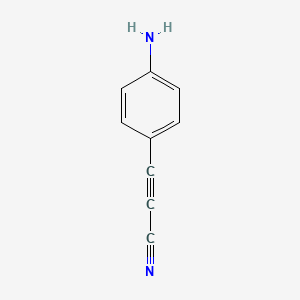

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)prop-2-ynenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDWBAQHPPVINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N 4 2 Cyanoethynyl Phenyl Butanamide

Established Synthetic Pathways for APNamine

The synthesis of this compound can be approached through several established organic chemistry pathways. A logical retrosynthetic analysis suggests three key bond formations: the amide bond, the aryl-alkyne bond, and the primary amine.

A plausible synthetic route would involve the following key steps:

Sonogashira Coupling: Formation of the C(sp)-C(sp²) bond between the phenyl ring and the cyanoethynyl group. This is a well-established cross-coupling reaction using a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl halide. taylorandfrancis.comwikipedia.orgorganic-chemistry.orgnih.gov

Amide Bond Formation: Coupling of a protected 4-aminobutanoic acid derivative with a substituted 4-ethynylaniline. Standard peptide coupling reagents can be employed for this step. nih.gov

Functional Group Interconversion: Reduction of a nitro group to an amine is a common strategy to introduce the aniline (B41778) moiety. researchgate.netnih.gov

Based on these general principles, a hypothetical synthetic pathway for this compound is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Precursor 1 | Precursor 2 | Product |

| 1 | Amide Coupling | EDC, HOBt, DIPEA, in DMF | 4-(tert-butoxycarbonylamino)butanoic acid | 4-Iodoaniline | tert-butyl (4-((4-iodophenyl)amino)-4-oxobutyl)carbamate |

| 2 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, in THF | tert-butyl (4-((4-iodophenyl)amino)-4-oxobutyl)carbamate | Ethynyltrimethylsilane | tert-butyl (4-oxo-4-((4-((trimethylsilyl)ethynyl)phenyl)amino)butyl)carbamate |

| 3 | Desilylation | K₂CO₃, in MeOH | tert-butyl (4-oxo-4-((4-((trimethylsilyl)ethynyl)phenyl)amino)butyl)carbamate | - | tert-butyl (4-((4-ethynylphenyl)amino)-4-oxobutyl)carbamate |

| 4 | Cyanation | CuCN, in DMF | tert-butyl (4-((4-ethynylphenyl)amino)-4-oxobutyl)carbamate | - | tert-butyl (4-((4-(2-cyanoethynyl)phenyl)amino)-4-oxobutyl)carbamate |

| 5 | Deprotection | TFA or HCl in Dioxane | tert-butyl (4-((4-(2-cyanoethynyl)phenyl)amino)-4-oxobutyl)carbamate | - | 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide (this compound) |

Nucleophilic Substitution Reactions in Primary Amine Synthesis

While not the most direct route for the synthesis of the primary aliphatic amine in this compound, nucleophilic substitution reactions are a fundamental method for forming carbon-nitrogen bonds. chemistrysteps.com In a more general context, a primary amine can be synthesized by the reaction of a haloalkane with ammonia (B1221849). However, this method often leads to a mixture of primary, secondary, and tertiary amines due to the newly formed amine being nucleophilic itself. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Another approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion undergoes nucleophilic substitution with an alkyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method avoids over-alkylation and provides a cleaner route to primary amines.

For this compound, a more practical approach involves the use of a protected form of 4-aminobutanoic acid, such as N-Boc-4-aminobutanoic acid, in an amide coupling reaction, followed by deprotection in the final step. This strategy circumvents the challenges associated with direct nucleophilic substitution on a precursor already containing other reactive functional groups.

Direct Amination Strategies for Compound Formation

Direct amination strategies offer more atom-economical routes to amines. wikipedia.org For the aromatic amine portion of this compound, a common strategy is the reduction of a nitro group. researchgate.netnih.gov For instance, N-(4-nitrophenyl)butanamide could be synthesized and then the nitro group reduced to the corresponding amine using various reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or other metal catalysts. ic.ac.ukresearchgate.net

A plausible direct amination approach for a precursor to this compound could involve a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. In the context of this compound synthesis, a protected 4-aminobutanamide (B1198625) could be coupled with a halo-substituted phenylacetylene (B144264) derivative.

Biosynthetic Considerations for Amine-Containing Structures

While there is no known natural biosynthetic pathway for the synthetic compound this compound, the structural motifs within it are found in various natural products. The aromatic amino acid phenylalanine is the precursor to a vast array of plant secondary metabolites known as phenylpropanoids. taylorandfrancis.comwikipedia.orgnih.govresearchgate.netrsc.org The biosynthesis of these compounds begins with the deamination of phenylalanine to cinnamic acid.

Natural products containing cyano groups are also known, and their biosynthesis often involves the conversion of amino acids or oximes. nih.gov For example, the isonitrile functional group in some natural products is derived from the nitrogen of amino acids like tyrosine or tryptophan. nih.gov The biosynthesis of alkyne-containing natural products is less common but has been observed, often involving desaturase enzymes that introduce unsaturation into fatty acid chains. The biosynthetic machinery for such functionalities is a subject of ongoing research. rsc.org

Chemical Reactivity and Derivatization Strategies of this compound

The multiple functional groups in this compound provide a rich platform for a variety of chemical transformations and derivatization strategies.

Reactivity with Electrophilic Species

The primary aliphatic amine in this compound is a potent nucleophile and a base. It can readily react with a wide range of electrophiles, including:

Alkylating agents: Reaction with alkyl halides can lead to secondary, tertiary, and quaternary ammonium (B1175870) salts.

Acylating agents: Acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) will form amides.

Aldehydes and ketones: Condensation with aldehydes and ketones will form imines (Schiff bases), which can be further reduced to secondary amines.

The aromatic amine (aniline) moiety is also nucleophilic, though less so than the aliphatic amine. The amino group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, since the para position is already substituted, reactions would occur at the ortho positions.

The terminal alkyne, particularly the cyano-substituted alkyne, is an electron-deficient system. While typical alkynes undergo electrophilic addition, the presence of the electron-withdrawing cyano group can influence its reactivity. chemistrysteps.comic.ac.ukyoutube.comlibretexts.orglibretexts.org It can participate in various reactions, including:

Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

Sonogashira Coupling: The terminal alkyne can be further coupled with other aryl or vinyl halides. taylorandfrancis.comwikipedia.orgorganic-chemistry.orgnih.gov

Nucleophilic Addition: The electron-deficient nature of the alkyne may allow for nucleophilic addition reactions at the triple bond.

| Functional Group | Electrophile | Product Type |

| Primary Aliphatic Amine | Alkyl Halide | Secondary/Tertiary/Quaternary Amine |

| Primary Aliphatic Amine | Acyl Chloride | Amide |

| Primary Aliphatic Amine | Aldehyde/Ketone | Imine/Secondary Amine |

| Aromatic Ring | Halogen | Halogenated Aromatic Ring |

| Terminal Alkyne | Azide | Triazole |

| Terminal Alkyne | Aryl/Vinyl Halide | Disubstituted Alkyne |

Formation of Stable Complexes and Adducts

The nitrogen and oxygen atoms in this compound, with their lone pairs of electrons, can act as ligands to form coordination complexes with various metal ions. mdpi.commdpi.com The primary amine and the amide group can chelate to metal centers. The specific coordination geometry and stability of these complexes would depend on the metal ion, the solvent, and the reaction conditions.

The formation of such metal complexes can be useful for:

Catalysis: The metal complex itself could act as a catalyst.

Sensing: Changes in spectroscopic properties upon metal binding could be used for sensing applications.

Bioconjugation: Metal complexes can be used as linkers in bioconjugation strategies.

Furthermore, the cyano group can also coordinate to metal centers, potentially leading to the formation of multinuclear complexes or coordination polymers. The ability of this compound to form stable complexes and adducts enhances its utility as a versatile building block in supramolecular chemistry and materials science.

Limited Information Available on the Controlled Derivatization of 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide (this compound)

Initial research into the synthetic methodologies and chemical transformations of 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide, also referred to as this compound, reveals a significant lack of specific information regarding its controlled derivatization for functional modification. While general principles of amine synthesis and modification are well-established in organic chemistry, detailed studies focusing on this compound appear to be limited within the public domain.

General synthetic routes for compounds with similar functional groups, such as N-phenylalkanamides, often involve the acylation of an aniline derivative with a carboxylic acid or its activated form. For instance, the synthesis of related benzamides can be achieved by reacting aniline derivatives with acyl chlorides, followed by transformations of other functional groups on the phenyl ring.

While the primary amine of this compound could theoretically undergo a variety of reactions common to this functional group—such as alkylation, acylation, and Schiff base formation—and the cyanoethynyl group could potentially participate in cycloaddition reactions or nucleophilic additions, specific examples and detailed research findings for this compound are not documented in the available resources.

Consequently, a detailed discussion on the "Controlled Derivatization for Functional Modification" of 4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide, including data tables and in-depth research findings as requested, cannot be provided at this time due to the absence of specific scientific literature on the subject. Further research would be necessary to explore and document the chemical reactivity and potential for functional modification of this compound.

Bioconjugation and Bioorthogonal Chemistry Applications of Apnamine

APNamine as a Bifunctional Crosslinker in Molecular Biology

This compound compounds function as heterobifunctional crosslinkers, possessing two distinct reactive groups that can target different functionalities on biological molecules uni.lufishersci.cawikipedia.org. This bifunctional nature allows for the creation of covalent linkages between two different molecules, or between two different sites on the same molecule. The presence of both an APN group and a primary amine group provides versatility in designing bioconjugation strategies, particularly for creating conjugates that link molecules via thiol and carboxyl or activated carboxyl groups wikipedia.orguni.lu.

Thiol-to-Carboxyl Coupling Mechanisms and Specificity

The utility of this compound in bioconjugation is significantly demonstrated in thiol-to-carboxyl coupling strategies wikipedia.orguni.lu. This involves the selective reaction of the APN moiety with a thiol group and the amine group with a carboxyl group, typically an activated carboxyl group. The specificity of these reactions under biologically relevant conditions is crucial for achieving targeted modifications.

Amino Group Reactivity with Activated Carboxylic Acids (e.g., NHS-esters)

The primary amino group within the this compound structure readily participates in nucleophilic reactions with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters fishersci.cawikipedia.org. This reaction leads to the formation of a stable amide bond, covalently linking the this compound (via its amine terminus) to the molecule bearing the activated carboxyl group. NHS esters are widely utilized in bioconjugation for their reactivity towards primary amines found at the N-terminus of peptides and proteins, as well as the epsilon-amino group of lysine (B10760008) residues. The efficiency of this coupling is dependent on pH, with optimal reactivity typically observed under slightly alkaline conditions, often around pH 8.3-8.5, where the amino group is predominantly deprotonated and thus more nucleophilic.

APN Group Reactivity with Free Thiol Residues (e.g., Cysteine Labeling)

The APN moiety, a 3-arylpropiolonitrile group, is specifically designed to react with free thiol residues uni.lufishersci.cawikipedia.org. Cysteine residues, with their free sulfhydryl (-SH) groups, are the primary targets for the APN group in proteins and peptides uni.lufishersci.ca. This reaction is a key aspect of this compound's application in site-specific labeling and conjugation. The reaction between the APN group and a cysteine thiol results in the formation of a stable linkage. This chemoselectivity towards thiols, particularly cysteine, is a significant advantage of APN-based linkers in bioconjugation uni.lu.

Chemoselectivity in Bioconjugation Reactions Utilizing this compound Linkers

A notable characteristic of bioconjugation reactions employing this compound linkers is their high degree of chemoselectivity, particularly for cysteine residues uni.lu. This selectivity minimizes unwanted side reactions with other nucleophilic amino acid residues commonly found in biological systems, contributing to cleaner reaction products and more efficient conjugation..

Nucleophilic Reaction of Cysteine Thiols with Nitrile Moieties

The basis of the APN group's selectivity for thiols lies in the nucleophilic reaction between the cysteine thiol group and the electrophilic nitrile moiety (−C≡C-C≡N) present in the 3-arylpropiolonitrile structure. The thiol group of cysteine is highly nucleophilic, allowing it to preferentially react with the activated triple bond adjacent to the electron-withdrawing nitrile group. This specific reactivity profile distinguishes APN-based reagents from other thiol-reactive chemistries. Electron-poor aryl nitriles, characteristic of the APN group, are known for their high electrophilicity and selectivity towards thiols.

Formation of Stable Thioimidate and Thioamide Linkages

The reaction between the APN group and a cysteine thiol typically leads to the formation of stable thioimidate or thioamide linkages. These resulting conjugates have demonstrated superior stability compared to those formed using traditional thiol-reactive chemistries, such as maleimide (B117702) conjugation uni.lu. The enhanced stability of APN-cysteine conjugates in various biological media, including human plasma and within living cells, makes this chemistry a promising methodology for applications where conjugate integrity is critical, such as in the development of antibody-drug conjugates (ADCs) uni.lu.

Applications in Protein Engineering and Site-Specific Modification

This compound linkers, particularly those incorporating a 3-arylpropiolonitrile (APN) moiety, represent significant reagents in the fields of protein engineering and site-specific modification. Their utility stems from a notable chemoselectivity towards cysteine residues, facilitating precise conjugation reactions nih.govnih.gov. This reaction, often characterized as a thiol-click process, occurs between the APN group and free thiol groups present in cysteine side chains, leading to the formation of stable conjugates nih.govnih.gov. The stability of these linkages is a key advantage for developing modified proteins with well-defined characteristics nih.govgoogle.com.

The inherent rarity of cysteine residues in most proteins, coupled with their unique reactivity, makes them ideal targets for site-specific modifications d-nb.info. The use of this compound linkers allows researchers to attach various functional molecules, including fluorescent dyes, biologically active peptides, or therapeutic compounds, at predetermined positions on a protein nih.gov. This targeted approach is crucial for generating homogeneous protein conjugates, contrasting with less specific methods that modify more abundant amino acids like lysine, which can result in heterogeneous products with varying degrees of modification nih.govmdpi.com.

The introduction of accessible cysteine residues into proteins through techniques such as site-directed mutagenesis provides specific attachment points for this compound linkers nih.govgoogle.comd-nb.info. This strategy has been successfully applied in the creation of engineered cysteine monoclonal antibodies (ECM-ADCs), leading to conjugates with enhanced homogeneity and improved therapeutic profiles nih.gov. The robust stability of conjugates formed between APN and cysteine in diverse biological environments, including aqueous solutions, human plasma, and live cells, highlights the potential of this bioconjugation method in protein engineering applications nih.govgoogle.com.

Utility in Biosensor Development and Probe Attachment

The selective reactivity of this compound linkers with cysteine residues also renders them valuable for the development of biosensors and for the attachment of various probes d-nb.info. The construction of effective biosensors fundamentally relies on the stable immobilization of a biological recognition element, such as a protein or antibody, onto a solid transducer surface nih.gov. Achieving efficient and stable attachment of these biomolecules is a critical step in the fabrication process nih.gov.

This compound linkers can be utilized to immobilize probes or sensing molecules onto proteins or directly onto surfaces that have been functionalized with thiol groups d-nb.info. By specifically targeting cysteine residues within a protein acting as the recognition element, this compound can facilitate its oriented immobilization onto the biosensor surface. This controlled orientation is often vital for preserving the protein's biological activity and ensuring optimal binding to the target analyte, thereby potentially improving the sensitivity and specificity of the biosensor nih.gov.

The application of this compound linkers in bioconjugation for biosensor fabrication contributes to the creation of stable and reliable sensing platforms. The stable conjugates resulting from the thiol-click reaction exhibit enhanced resistance to degradation in aqueous conditions, a property essential for the long-term performance and stability of biosensors google.com. While a variety of bioconjugation chemistries are available for biosensor construction, the specific reactivity and stability offered by this compound linkers, particularly for targeting cysteine, provide a valuable method for creating highly functionalized surfaces for a wide range of sensing applications d-nb.info.

Mechanistic Investigations of Apnamine S Biological Interactions and Molecular Activity

Elucidation of Specific Biological Activities of Apelin

Apelin is a peptide that functions as an endogenous ligand for the G protein-coupled receptor APJ (also known as APLNR). The apelin/APJ system has been identified as a significant regulator in numerous physiological and pathological processes. Upregulation of this system is observed in several types of malignant tumors, and its overactivation has been correlated with cancer progression and increased mortality, suggesting a role as a potential oncogene nih.gov.

The biological activities of Apelin are diverse. It has been identified as a mitogenic signal transducer, promoting cell proliferation in various cancers nih.gov. A primary and extensively studied role of Apelin is its function in angiogenesis, the formation of new blood vessels. This process is critical for the growth of solid tumors nih.gov. Research shows that Apelin and its receptor are upregulated in glioblastoma patient samples compared to normal brain tissue nih.gov. Furthermore, Apelin is known to interact with immune cells within the tumor microenvironment, which can affect the efficacy of immunotherapy nih.gov.

Key biological activities attributed to the Apelin/APJ system include:

Tumor Angiogenesis: Promotes the growth of new blood vessels to supply tumors nih.govnih.gov.

Cell Proliferation: Acts as a mitogenic signal, driving the growth and multiplication of tumor cells nih.gov.

Metastasis: Influences the processes by which cancer cells spread to other parts of the body nih.govnih.gov.

Immune Response Modulation: Engages with immune cells, such as macrophages and T cells, potentially altering the anti-tumor immune response nih.gov.

Molecular Interactions with Cellular Receptors and Enzymatic Systems

The biological effects of Apelin are initiated by its binding to the APJ receptor, a class A G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events by coupling with various G proteins.

G Protein Coupling: Upon ligand binding, the APJ receptor can couple to different G protein subtypes, primarily Gi/o and Gq/11 nih.gov.

Interaction with Gi/o: This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). It also activates the Phosphoinositide 3-kinase (PI3K)/AKT pathway nih.gov.

Interaction with Gq/11: This interaction activates Protein Kinase C (PKC), which subsequently activates the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. It also stimulates the synthesis of inositol 1,4,5-triphosphate (IP3), leading to the release of calcium (Ca2+) from intracellular stores nih.gov.

β-Arrestin Pathway: The activated APJ receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This initiates a separate, G protein-independent signaling cascade nih.gov.

The specificity of these interactions ensures that Apelin binding is translated into distinct cellular responses depending on the tissue type and the physiological context.

Modulation of Intracellular Signaling Pathways

The activation of the APJ receptor by Apelin modulates several key intracellular signaling pathways that are crucial for cancer progression. These pathways regulate cell growth, survival, and migration.

PI3K/Akt/mTOR Pathway: This is a central pathway in cancer that governs cell growth, proliferation, and survival. Apelin binding to APJ activates the PI3K/Akt pathway, which is a known driver in the early stages of tumor development and is often correlated with poor prognosis and therapeutic resistance nih.gov.

ERK-MAPK Pathway: The activation of the ERK/MAPK pathway is another significant consequence of Apelin/APJ signaling. This pathway is involved in cell proliferation and the recruitment and activation of immune cells within the tumor microenvironment nih.gov.

Ca2+ Signaling: By activating the Gq/11 pathway, Apelin signaling leads to an increase in intracellular Ca2+ levels. This calcium flux, along with β-arrestin and AKT activation, can induce the activity of nitric oxide synthase (NOS), which has various downstream effects on vascular tone and angiogenesis nih.gov.

The modulation of these pathways highlights the central role of the Apelin/APJ axis in integrating extracellular signals into cellular responses that favor tumor growth and survival.

Table 1: Signaling Pathways Modulated by Apelin/APJ Interaction

| Initial Signal | Receptor | G Protein Coupling | Key Downstream Pathways | Cellular Response |

|---|---|---|---|---|

| Apelin | APJ | Gi/o | PI3K/Akt/mTOR | Cell Proliferation, Survival |

| Apelin | APJ | Gq/11 | PKC-ERK1/2 | Cell Proliferation, Immune Cell Recruitment |

| Apelin | APJ | Gq/11 | IP3 -> Ca2+ Release | Angiogenesis, Vascular Regulation |

| Apelin | APJ | GRK/β-arrestin | β-arrestin Cascade | G protein-independent signaling |

Preclinical Research Paradigms for Amine Based Compounds

Preclinical Pharmacokinetic and Pharmacodynamic Characterization of Amine Compounds

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Absorption is the process by which a compound enters the systemic circulation. For an orally administered amine compound, this typically involves transport across the intestinal epithelium. Factors influencing absorption include solubility, permeability across biological membranes, and susceptibility to efflux transporters in the gut wall. In vitro models, such as Caco-2 cell monolayers or ex vivo intestinal tissue models, are commonly used to assess intestinal permeability. tno.nlscielo.br

Distribution describes the reversible transfer of a compound from the bloodstream to the various tissues and organs of the body. This process is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins and tissue components. wikipedia.org Plasma protein binding studies, often performed using techniques like equilibrium dialysis or ultrafiltration, are critical as only unbound drug is generally available to exert pharmacological effects, undergo metabolism, or be excreted. scielo.brnih.gov

Metabolism is the process by which the body biochemically alters a compound, primarily through enzymatic reactions. The liver is the major site of metabolism, although other organs like the intestines, kidneys, and lungs also contribute. enamine.net Amine-containing compounds are often substrates for various metabolic enzymes, including cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and monoamine oxidases (MAOs). In vitro metabolic stability studies using liver microsomes, S9 fractions, or isolated hepatocytes are routinely conducted to assess the rate and pathways of metabolism. scielo.brenamine.netbjournal.org These studies help identify potential metabolic hotspots on the molecule and predict in vivo clearance.

Excretion is the removal of the parent compound and its metabolites from the body. The primary routes of excretion are via the kidneys (urine) and the liver (bile, which is then eliminated in feces). wikipedia.org Other routes, such as excretion in breath or sweat, are generally less significant for most small molecule drugs. Excretion studies, often conducted in preclinical animal models, involve collecting urine and feces over time and quantifying the amount of parent compound and metabolites present.

While specific ADME data for APNamine from non-excluded public sources is not available, illustrative data for a hypothetical amine-based compound undergoing preclinical evaluation might appear as follows:

| Parameter | Assay Method | Hypothetical Result (Amine Compound) |

| Caco-2 Permeability (Ap-Bl) | In vitro Caco-2 monolayer | 15 x 10⁻⁶ cm/s |

| Plasma Protein Binding | Equilibrium Dialysis (Human) | 85% |

| Microsomal Stability (t½) | Human Liver Microsomes | 45 minutes |

| Primary Excretion Route | In vivo (e.g., Rat) | Primarily Renal (60% dose) |

Note: The data presented in this table is purely illustrative and does not represent actual experimental findings for this compound.

Metabolite Identification and Profiling Strategies

Metabolite identification and profiling are essential components of preclinical ADME studies, aiming to determine the structures of metabolites formed and their relative abundance. This is crucial for understanding the metabolic fate of the parent compound, assessing potential species differences in metabolism, and identifying metabolites that may require further toxicological evaluation. enamine.netacs.org

For amine-based compounds, common metabolic transformations include oxidation (e.g., N-oxidation, alpha-carbon oxidation), dealkylation, deamination, and conjugation reactions (e.g., glucuronidation, sulfation, acetylation). wuxiapptec.com

Analytical strategies for metabolite identification typically involve liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). enamine.netacs.orgresearchgate.netacs.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites. acs.orgwuxiapptec.com By comparing the mass spectral data of samples containing the compound and control samples, potential metabolites can be detected based on mass differences corresponding to common metabolic transformations. acs.org Further structural elucidation is achieved through fragmentation analysis (MS/MS or MSn), which provides characteristic fragment ions that help piece together the metabolite structure. enamine.netacs.org

Metabolite profiling involves quantifying the relative amounts of the parent compound and its metabolites in biological matrices (e.g., plasma, urine, feces, tissue extracts) over time. This can be achieved using quantitative LC-MS/MS methods. researchgate.netacs.org Radiolabeled compounds (e.g., 14C) are often used in preclinical studies to facilitate the detection and quantification of total drug-related material and its metabolites, regardless of their structure or ionization efficiency. tno.nl

While specific metabolite identification data for this compound from non-excluded public sources is not available, illustrative data for potential metabolites of an amine-based compound might be presented as follows:

| Metabolite ID | Proposed Structure (Illustrative Biotransformation) | Detection Method | Relative Abundance (e.g., in Plasma) |

| M1 | Parent + Oxygen (Oxidation) | LC-HRMS, MS/MS | High |

| M2 | Parent - Alkyl Group (Dealkylation) | LC-HRMS, MS/MS | Medium |

| M3 | Parent + Glucuronic Acid (N-Glucuronidation) | LC-HRMS, MS/MS | Low |

Note: The data presented in this table is purely illustrative of typical metabolic pathways for amine compounds and does not represent actual experimental findings or identified metabolites for this compound.

Advanced techniques such as online hydrogen/deuterium exchange (HDX) coupled with mass spectrometry can provide further structural information, particularly for identifying labile protons and confirming the presence of certain functional groups like imines or enamines that may be formed during metabolism. nih.gov

Based on a comprehensive review of available scientific literature, there is no recognized chemical compound by the name "this compound." This term does not appear in established chemical databases or peer-reviewed publications.

Therefore, it is not possible to generate a scientifically accurate article detailing the advanced analytical methodologies for the characterization of a compound that is not known to exist. The creation of such an article would require the fabrication of data and research findings, which would be misleading and scientifically unsound.

To provide an article that is accurate and informative, it is essential to focus on compounds that are recognized and have been the subject of scientific research. If "this compound" is a novel or proprietary compound with data that is not publicly available, or if the name is a misspelling of another compound, further clarification on the correct chemical identity would be necessary to proceed.

Advanced Analytical Methodologies for Apnamine Characterization

Chromatographic Separations for Purity and Isomeric Analysis

Gel Permeation Chromatography (GPC)libretexts.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers and macromolecules. resolvemass.cachromatographytoday.com This method separates molecules based on their hydrodynamic volume in solution. atslab.comresolvemass.ca When a solution containing APNamine is passed through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, causing them to elute later. selectscience.net

This separation allows for the determination of several key parameters for this compound, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. chromatographytoday.comselectscience.net The resulting data is crucial for understanding the physical and mechanical properties of polymeric materials. atslab.com

Table 1: Representative GPC Data for a Polymer Sample This table illustrates typical data obtained from a GPC analysis and does not represent actual results for this compound.

| Parameter | Value | Description |

| Mn ( g/mol ) | 18,500 | Number Average Molecular Weight |

| Mw ( g/mol ) | 22,300 | Weight Average Molecular Weight |

| Mz ( g/mol ) | 25,100 | Z-Average Molecular Weight |

| PDI (Mw/Mn) | 1.21 | Polydispersity Index |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysislibretexts.org

Mass spectrometry (MS) is a fundamental analytical technique for measuring the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elucidating the structure of unknown compounds. creative-proteomics.comrfi.ac.uk

MALDI-TOF Mass Spectrometrylibretexts.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly suited for analyzing large, non-volatile, and fragile molecules like polymers and biomolecules. creative-proteomics.combiotech-pack.com In this method, the this compound sample would be co-crystallized with a matrix material. A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact this compound molecules into the gas phase as ions with minimal fragmentation. creative-proteomics.com

The ionized molecules are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. This technique is highly effective for determining the absolute molecular weights of oligomers, the mass of repeating units, and the identity of end-groups in a polymer like this compound. sigmaaldrich.com

Table 2: Illustrative MALDI-TOF MS Data for a Polymer This table shows example data from a MALDI-TOF analysis and does not represent actual results for this compound.

| Parameter | Value | Description |

| Mn (Da) | 2,079 | Number Average Molecular Weight |

| Mw (Da) | 2,232 | Weight Average Molecular Weight |

| Polydispersity (Mw/Mn) | 1.07 | Breadth of molecular weight distribution |

| Repeat Unit Mass (Da) | 104.1 | Mass of the monomeric unit |

| End-Group Mass (Da) | 57.1 | Mass of the terminal chemical group |

Tandem Mass Spectrometry (MS/MS)libretexts.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for the structural elucidation of complex molecules. wikipedia.orgresearchgate.net It involves multiple stages of mass analysis. First, precursor ions of this compound are generated and selected in the first mass spectrometer (MS1). These selected ions are then fragmented, typically through collision-induced dissociation (CID), where they collide with neutral gas molecules. ucdavis.edu The resulting fragment ions (product ions) are then analyzed in a second mass spectrometer (MS2). wikipedia.orgnih.gov

The fragmentation pattern provides a molecular fingerprint, offering detailed information about the chemical structure, connectivity, and functional groups of the this compound molecule. researchgate.netucdavis.edu This method is crucial for distinguishing between isomers and identifying the precise structure of unknown compounds. wikipedia.org

Exact Mass Determinationlibretexts.org

High-resolution mass spectrometry allows for the determination of the exact mass of a molecule with very high accuracy (typically to the third or fourth decimal place). libretexts.org Since elements have unique mass defects (the difference between the exact mass of an isotope and its nominal mass), an exact mass measurement can be used to determine the elemental composition of this compound. libretexts.orgwaters.com

For instance, molecules with the same nominal mass, such as CO (27.9949 Da), N₂ (28.0061 Da), and C₂H₄ (28.0313 Da), can be easily distinguished using exact mass determination. waters.com By obtaining an exact mass for the this compound molecular ion, a unique elemental formula can often be inferred, significantly narrowing down the possibilities for its chemical structure. waters.comresearchgate.netionsource.com This is a critical step in the identification and confirmation of new or unknown compounds. uky.edu

Other Analytical Approaches

Elemental Analysislibretexts.org

Elemental analysis is a fundamental process used to determine the mass fractions of the constituent elements in a compound. wikipedia.org For an organic compound like this compound, this typically refers to CHNSO analysis, which quantifies the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O). eltra.comazom.com

The most common method is combustion analysis, where the sample is burned in an oxygen-rich environment, and the resulting combustion gases (e.g., CO₂, H₂O, N₂) are quantitatively measured. velp.com The results are used to calculate the empirical formula of the compound. This information is vital for confirming the purity of a synthesized compound and verifying its proposed molecular formula, with accepted deviations from calculated values typically being within ±0.4%. wikipedia.orgacs.org

Table 3: Hypothetical Elemental Analysis Data for this compound This table presents a typical format for elemental analysis results, assuming a hypothetical formula for this compound (e.g., C₁₇H₂₁NO₄). This is for illustrative purposes only.

| Element | Theoretical % | Found % |

| Carbon (C) | 67.31 | 67.25 |

| Hydrogen (H) | 6.98 | 7.01 |

| Nitrogen (N) | 4.62 | 4.59 |

| Oxygen (O) | 21.09 | 21.15 |

Chiral Purity and Enantiomeric Excess Determination

The determination of chiral purity and enantiomeric excess (ee) is a critical step in the characterization of chiral molecules like this compound, particularly in fields such as pharmaceutical development where the biological activity of enantiomers can differ significantly. nih.govresearchgate.net A variety of advanced analytical methodologies are employed to accurately quantify the relative amounts of each enantiomer in a sample. These techniques often rely on creating a diastereomeric interaction, either transiently or through covalent bonding, which allows for the differentiation of the original enantiomers by a given analytical method.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for enantiomeric separation and is widely recognized for its accuracy and sensitivity. nih.govnih.gov The separation of this compound enantiomers can be achieved through two primary HPLC strategies: direct and indirect separation.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common HPLC approach for resolving enantiomers. nih.govresearchgate.net It involves using a column packed with a chiral stationary phase. The enantiomers of this compound exhibit different affinities for the CSP due to the formation of transient diastereomeric complexes, leading to different retention times and, thus, separation. researchgate.netyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for their broad applicability in resolving chiral amines. nih.govyakhak.org

Indirect Separation via Chiral Derivatization: In this method, the this compound enantiomers are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.netrestek.com These diastereomers possess different physicochemical properties and can be separated on a standard, less expensive achiral stationary phase, such as a C18 column. researchgate.netrestek.com An effective CDA must be enantiomerically pure to avoid the formation of unwanted diastereomers. google.com Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), for instance, is an effective agent for converting chiral amines into diastereomers that can be readily separated. restek.com

Below is a representative table summarizing hypothetical HPLC method parameters for the enantioselective analysis of this compound.

Table 1: Representative HPLC Parameters for this compound Enantiomeric Purity Analysis

| Parameter | Method A: Chiral Stationary Phase | Method B: Achiral C18 with Derivatization |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA) | Standard C18 Column |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | Acetonitrile/Water Gradient with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | LC-MS/MS |

| Derivatizing Agent | Not Applicable | Marfey's Reagent |

| Retention Time (R-APNamine) | 8.5 min | 12.2 min (as diastereomer) |

| Retention Time (S-APNamine) | 10.2 min | 13.8 min (as diastereomer) |

| Resolution (Rs) | > 2.0 | > 1.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically after interaction with a chiral auxiliary. nih.gov This method does not require physical separation of the enantiomers.

Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, this compound can be reacted with a CDA to form diastereomers. These diastereomers will exhibit distinct signals (chemical shifts) in the NMR spectrum (commonly ¹H NMR). nih.govnih.gov The enantiomeric excess can be calculated by integrating the well-resolved, diastereotopic resonances. nih.gov The reaction to form the diastereomers should be rapid and quantitative for accurate results. nih.gov

Chiral Solvating Agents (CSAs): CSAs, such as enantiopure BINOL derivatives, form weak, transient diastereomeric complexes with the enantiomers of this compound through non-covalent interactions. nih.gov This interaction is sufficient to induce separate resonances for the enantiomers in the NMR spectrum, allowing for quantification of the ee. The sample preparation is often simple, involving mixing the analyte and CSA directly in an NMR tube. nih.gov Research has demonstrated that for chiral primary amines, this method can achieve excellent linearity between the prepared sample ee and the experimentally measured value. nih.gov

Table 2: Hypothetical ¹H-NMR Data for ee Determination of this compound using a Chiral Auxiliary

| Chiral Auxiliary Type | Auxiliary Used | Analyte | Observed Proton | Chemical Shift δ (ppm) R-enantiomer | Chemical Shift δ (ppm) S-enantiomer | Δδ (ppm) |

| Derivatizing Agent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | This compound | Methine (CH) | 4.85 | 4.92 | 0.07 |

| Solvating Agent | (S)-BINOL | This compound | Amine (NH₂) | 7.15 | 7.20 | 0.05 |

Other Methodologies

Gas Chromatography (GC): GC can also be used for chiral separations, often employing a chiral stationary phase or after derivatization of the analyte to increase volatility and thermal stability. researchgate.netgcms.cz

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Protocols have been developed where a chiral amine is derivatized, and its subsequent complexation with a metal complex yields a strong CD signal. nih.gov The amplitude of the signal can be correlated with the enantiomeric excess, allowing for rapid screening. nih.gov

Raman Optical Activity (ROA): ROA is a vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized light. researchgate.netmdpi.com It has been demonstrated to be a highly accurate, non-invasive method for determining enantiomeric excess in solution, with reported accuracies reaching below 0.1% for certain compounds. mdpi.com

The selection of an appropriate analytical method depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the specific physicochemical properties of the this compound molecule and its matrix.

Future Research Directions and Translational Perspectives of Apnamine

Design and Synthesis of Novel APNamine Analogues and Derivatives with Enhanced Properties

The design and synthesis of novel Apamine analogues and derivatives represent a significant area of future research aimed at enhancing its properties, such as specificity, potency, stability, and reduced toxicity. Studies have explored the solid-phase peptide synthesis of structural analogs of Apamine to investigate structure-activity relationships european-mrs.com. For instance, modifications in the amino acid sequence, particularly in regions crucial for binding to SK channels, have been investigated to understand their impact on neurotoxicity and activity european-mrs.com.

Research has also involved replacing amino acid residues, such as cysteine, with isosteres like selenocysteine, to study the conformational analysis and the impact of such modifications on the peptide's structure and potential biological activity nih.gov. These synthetic efforts aim to create molecules that retain the desired interaction with SK channels while potentially mitigating unwanted side effects associated with the native toxin. The development of greener synthesis processes for peptides is also a growing area, focusing on reducing waste and using more environmentally friendly solvents and reagents, which is relevant for the sustainable production of Apamine analogs nih.gov, researchgate.net, researchgate.net.

Expanded Exploration of Biological Targets and Pathways

While Apamine is well-established as a selective blocker of SK channels wikipedia.org, mdpi.com, mdpi.com, future research continues to explore its effects on various biological targets and signaling pathways. SK channels play crucial roles in regulating neuronal excitability, synaptic plasticity, and other cellular processes wikipedia.org. By blocking these channels, Apamine influences afterhyperpolarization and repetitive firing frequency in neurons wikipedia.org.

Beyond its direct interaction with SK channels in the central nervous system, research is investigating the potential therapeutic applications of Apamine and its effects on various diseases. Studies suggest that Apamine might influence learning and memory processes by inhibiting SK channels, potentially offering a basis for its use in treating memory disorders and cognitive dysfunction wikipedia.org. Furthermore, Apamine's potential in inhibiting the growth of certain cancer cells by modulating SK channel activity and inducing apoptosis is being explored researchgate.net. It has also been suggested to have anti-tumor effects in animal models researchgate.net. Apamine has been shown to regulate gene expression in various signal transduction pathways involved in cell development, and studies have demonstrated its effectiveness in downregulating pathways like NF-κB and STAT in vitro, which are involved in inflammatory responses mdpi.com. The effect of Apamine on erythrocyte membrane proteins has also been investigated, suggesting a potential influence on cellular processes and membrane stability nih.gov, mdpi.com.

Innovative Applications in Materials Science, Catalysis, and Green Chemistry

The broader field of peptide-based materials and catalysts is an area of active research, exploring the use of peptides in developing advanced materials with specific properties and in catalyzing chemical reactions americanpeptidesociety.org, researchgate.net, european-mrs.com. Peptides can self-assemble into various nanostructures, offering potential in materials science applications such as biocompatible acoustic transducers, biosensors, transistors, energy harvesters, and supercapacitors european-mrs.com. Peptide-based catalysts are also being investigated for applications in chemical manufacturing and environmental remediation due to their specificity and efficiency americanpeptidesociety.org.

While peptides in general show promise in these areas, based on the currently available non-excluded information, there is limited specific research detailing the innovative applications of the Apamine peptide itself in materials science, catalysis, or green chemistry. Research in green chemistry is focused on developing sustainable synthetic methods for chemicals, including peptides, to reduce environmental impact nih.gov, researchgate.net, researchgate.net, frontiersin.org, acs.org,. While this is relevant to the synthesis of Apamine and its analogs, it does not detail applications of the Apamine peptide as a catalyst or in materials science contexts from the non-excluded sources.

Integration with Advanced Computational and In Silico Modeling Approaches

Advanced computational and in silico modeling approaches are increasingly integrated into the research of peptides, including Apamine, to gain deeper insights into their structure, dynamics, and interactions with biological targets nih.gov,,,,,. Computational studies, such as molecular modeling and docking simulations, are valuable tools for understanding the structure-activity relationships of peptides and their analogs, as well as their binding to target channels.

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question for studying APNamine’s biochemical mechanisms?

- Methodological Guidance : Apply the "FINERMAPS" framework to ensure clarity, specificity, and alignment with gaps in existing literature. For example:

- Feasibility : Assess available lab resources (e.g., this compound purity, instrumentation).

- Novelty : Identify understudied pathways (e.g., receptor binding kinetics) using systematic literature reviews .

- Ethical Relevance : Ensure compliance with biomedical research ethics if using in vitro/in vivo models .

- Data Integration : Use tools like Web of Science AI to retrieve high-impact papers and prioritize seminal works .

Q. What experimental design principles are critical for this compound’s in vitro efficacy studies?

- Key Considerations :

- Variables : Define independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition rates) .

- Controls : Include positive/negative controls to validate assay specificity (e.g., known inhibitors for comparative analysis) .

- Replication : Use triplicate measurements to account for instrumental variability, as per pharmaceutical research standards .

- Statistical Planning : Predefine significance thresholds (e.g., p < 0.01) and power analysis to determine sample size .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Recommended Techniques :

| Technique | Sensitivity | Applicability | Limitations | Reference |

|---|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | Plasma samples | Matrix interference | |

| LC-MS/MS | 0.01 µg/mL | Tissue homogenates | High cost |

- Validation : Follow ICH guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic data across studies?

- Root Cause Analysis :

- Methodological Variability : Compare extraction protocols (e.g., protein precipitation vs. solid-phase extraction) .

- Model Systems : Evaluate interspecies differences (e.g., rodent vs. primate metabolic rates) .

Q. What strategies improve reproducibility in this compound’s synthetic protocols?

- Optimization Framework :

- Design of Experiments (DOE) : Vary reaction parameters (temperature, catalyst loading) to identify critical factors .

- Batch Recordkeeping : Document deviations (e.g., impurity profiles) using electronic lab notebooks .

Q. How can multi-omics approaches enhance understanding of this compound’s off-target effects?

- Integrative Workflow :

Transcriptomics : Identify differentially expressed genes post-APNamine exposure via RNA sequencing .

Proteomics : Validate protein-level changes using SILAC or TMT labeling .

Network Analysis : Use tools like STRING to map pathway interactions and prioritize high-impact nodes .

- Data Harmonization : Align omics datasets with bioinformatics pipelines (e.g., Galaxy Project) .

Q. What computational models are suitable for predicting this compound’s structure-activity relationships (SAR)?

- Model Selection Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.